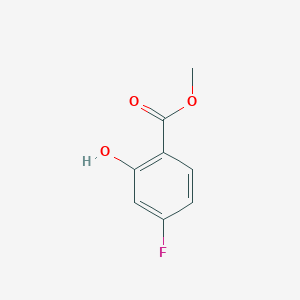

Methyl 4-fluoro-2-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWUDDDJTIZBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379544 | |

| Record name | methyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-04-1 | |

| Record name | Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Methyl 4-fluoro-2-hydroxybenzoate (CAS No. 392-04-1), a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. This document delves into its fundamental physicochemical characteristics, including molecular and structural information, thermodynamic properties, solubility profile, and spectral data. The causality behind experimental choices for determining these properties is explained, and detailed, self-validating protocols are provided. This guide is intended to be an essential resource for researchers and professionals involved in the handling, characterization, and application of this compound, ensuring scientific integrity and facilitating its effective use in drug discovery and development.

Introduction: The Significance of this compound

This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring imparts unique reactivity and properties to the molecule. The fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of its physical properties is paramount for its efficient use in synthetic protocols, for the characterization of its derivatives, and for ensuring safe handling and storage. This guide aims to provide a detailed and practical understanding of these properties, grounded in established scientific principles and experimental techniques.

Core Physical and Chemical Properties

A foundational understanding of a compound's basic physical and chemical properties is crucial for its application in a laboratory setting. These properties dictate its behavior in different environments and are the first parameters to be determined for any new chemical entity.

Molecular and Structural Information

The identity and basic characteristics of this compound are summarized in the table below. This information is fundamental for stoichiometric calculations, structural elucidation, and database searches.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 392-04-1 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Appearance | Off-white to light yellow/brown crystalline solid | [2] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)F)O | |

| InChI Key | WPWUDDDJTIZBGL-UHFFFAOYSA-N |

Thermodynamic Properties

The melting and boiling points are critical indicators of the purity of a crystalline solid and provide insights into the strength of its intermolecular forces.

| Property | Value | Source |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | 225 °C | [2] |

The relatively low melting point indicates that the intermolecular forces, while significant enough for it to be a solid at room temperature, are not as strong as in more highly substituted or larger aromatic compounds. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and carbonyl oxygens) contributes to its solid state.

Experimental Determination of Physical Properties

The accurate determination of physical properties is the cornerstone of chemical characterization. The following section outlines the standardized protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This method relies on heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

Figure 1: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading. Rapid heating can cause a lag in the thermometer's response, resulting in an erroneously high and broad melting range.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure and for assessing its thermal stability.

Experimental Protocol: Thiele Tube Method

This micro-scale method is suitable for determining the boiling point of small quantities of a substance.

Figure 2: Workflow for Boiling Point Determination using a Thiele Tube.

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: The inverted capillary tube traps vapor from the boiling liquid. The continuous stream of bubbles indicates that the vapor pressure of the liquid equals the external atmospheric pressure.

-

Recording on Cooling: The most accurate measurement is obtained upon cooling because at this point, the vapor pressure of the liquid is just below the atmospheric pressure, allowing the external pressure to force the liquid into the capillary. This avoids issues with superheating that can occur during active boiling.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, purification, and bioavailability.

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly soluble | The polar hydroxyl and ester groups can form hydrogen bonds with water, but the aromatic ring is hydrophobic. The fluorine atom can slightly increase water solubility due to its electronegativity. For comparison, methylparaben has a water solubility of about 0.25 g/100 mL at 25°C. |

| Ethanol, Methanol | Freely soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and ester functionalities. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can act as hydrogen bond acceptors for the hydroxyl group and can solvate the ester group. |

| Dichloromethane, Chloroform | Soluble | These non-polar solvents can interact with the aromatic ring through van der Waals forces. |

| Hexane, Toluene | Sparingly soluble to insoluble | These non-polar solvents have limited ability to solvate the polar functional groups of the molecule. |

Experimental Protocol: General Method for Solubility Determination

A common method to determine solubility is the shake-flask method.

Figure 3: Workflow for Solubility Determination by the Shake-Flask Method.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated.

-

Prolonged Agitation at Constant Temperature: This is to ensure that the system reaches a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is temperature-dependent.

-

Filtration: Filtration is essential to prevent undissolved solid particles from being included in the analyzed sample, which would lead to an overestimation of the solubility.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~10-12 ppm (singlet, 1H): This broad singlet corresponds to the phenolic hydroxyl proton (-OH). Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

-

~7.8-7.9 ppm (doublet of doublets, 1H): Aromatic proton ortho to the ester group.

-

~6.6-6.8 ppm (multiplet, 2H): Aromatic protons ortho and meta to the fluorine atom.

-

~3.9 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~170 ppm: Carbonyl carbon of the ester group.

-

~160-165 ppm (doublet, J_CF ≈ 250 Hz): Aromatic carbon directly attached to the fluorine atom. The large coupling constant is characteristic of a direct C-F bond.

-

~110-140 ppm: Other aromatic carbons.

-

~52 ppm: Carbon of the methyl ester group.

Experimental Protocol: Acquiring NMR Spectra

Figure 4: General Workflow for Acquiring NMR Spectra.

Causality Behind Experimental Choices:

-

Deuterated Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the signals of the analyte.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded and resonate at a position (0 ppm) that rarely overlaps with the signals of most organic compounds.

-

Shimming: Shimming the magnetic field is crucial to achieve a homogeneous magnetic field across the sample, which results in sharp and well-resolved NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected Key IR Absorption Bands (in KBr or Nujol):

-

3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.

-

~1680-1710 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching vibrations of the ester and phenol groups.

-

~1100-1200 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): m/z = 170, corresponding to the intact molecule with one electron removed.

-

Major Fragments:

-

m/z = 139: Loss of a methoxy radical (•OCH₃) from the molecular ion.

-

m/z = 111: Loss of a carboxyl group (•COOCH₃) from the molecular ion.

-

Safety and Handling

Based on available safety data, this compound should be handled with care.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1).

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. By understanding its molecular structure, thermodynamic behavior, solubility, and spectroscopic characteristics, researchers and drug development professionals can better utilize this important chemical intermediate. The provided experimental protocols offer a standardized approach to verifying these properties, ensuring data integrity and reproducibility. As with any chemical compound, adherence to safety guidelines is paramount for its responsible use in the laboratory.

References

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

Sources

Methyl 4-fluoro-2-hydroxybenzoate CAS number and structure.

An In-Depth Technical Guide to Methyl 4-fluoro-2-hydroxybenzoate (CAS: 392-04-1) for Drug Discovery Professionals

Abstract

This compound is a pivotal chemical intermediate whose strategic importance in medicinal chemistry and drug development cannot be overstated. Identified by its CAS Number 392-04-1, this fluorinated aromatic ester serves as a versatile scaffold for the synthesis of complex heterocyclic compounds.[1][2] Its utility is prominently demonstrated in the development of potent inhibitors for critical therapeutic targets, including D-amino acid oxidase (DAAO) and Heat Shock Protein 90 (Hsp90).[1][3] This technical guide provides researchers, chemists, and drug development scientists with a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, and an in-depth analysis of its applications. We will explore the mechanistic rationale behind its use, emphasizing how its unique structure contributes to the enhanced metabolic stability and binding affinity of target drug molecules.[4]

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern pharmaceutical design, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. This compound is a prime exemplar of a building block that leverages these attributes.

It serves as a crucial starting material for constructing more complex molecules where the fluorine substituent can enhance binding interactions with target proteins or block sites of metabolic degradation. Its primary applications lie in the synthesis of novel inhibitors for enzymes implicated in neurological disorders and oncology, making it an indispensable tool for researchers in these fields.[1][5]

Physicochemical Properties and Structure

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. The identity and purity of this compound are confirmed through its unique identifiers and physical characteristics.

Chemical Structure and Identifiers

The molecule consists of a benzoate ring substituted with a fluorine atom at the C4 position, a hydroxyl group at the C2 position, and a methyl ester group. This arrangement provides multiple reaction sites for further chemical modification.

Caption: Chemical structure and key identifiers for this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These specifications are critical for assessing material quality and for designing experimental parameters such as solvent choice and reaction temperature.[2]

| Property | Value | Reference(s) |

| CAS Number | 392-04-1 | [6][7] |

| Molecular Formula | C₈H₇FO₃ | [6][7] |

| Molecular Weight | 170.14 g/mol | [6][7] |

| Appearance | Off-white to light yellow or brown crystalline solid | [2] |

| Melting Point | 38-40 °C | [2] |

| Purity | Typically ≥98% | [2][3] |

| Solubility | Freely soluble in methanol, ethyl acetate; slightly soluble in water | [1] |

| Storage | 2-8°C, Refrigerator | [7] |

Synthesis and Quality Control

The reliability of any multi-step synthesis depends on the quality and efficient production of its starting materials. The most common and robust method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.

Synthetic Rationale

The chosen method, an acid-catalyzed esterification of 4-fluoro-2-hydroxybenzoic acid, is favored for several reasons. Firstly, the starting materials—4-fluoro-2-hydroxybenzoic acid and methanol—are readily available and cost-effective. Secondly, the use of a strong acid catalyst like concentrated sulfuric acid ensures a high conversion rate. The reaction is typically performed under reflux, driving the equilibrium towards the product. The subsequent workup is a straightforward liquid-liquid extraction, which allows for efficient removal of the catalyst and any unreacted acid, leading to high purity and yield.[1][2]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

4-fluoro-2-hydroxybenzoic acid (1.0 eq.)

-

Methanol (10 volumes)

-

Concentrated Sulfuric Acid (1 volume)

-

Ethyl Acetate

-

Saturated Aqueous Sodium Bicarbonate

-

Saturated Saline (Brine)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (e.g., 100 g, 0.64 mol) in methanol (1 L).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (100 mL) dropwise while stirring. Causality Note: The slow addition at low temperature is crucial to control the exothermic reaction between the acid and methanol.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 70 °C) for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Redissolve the residue in ethyl acetate (1 L).

-

Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (500 mL) and saturated saline (500 mL). Causality Note: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid, while the brine wash removes residual water and salts.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. A typical yield is around 87%.[1]

Synthesis Workflow Diagram

Caption: Synthetic pathway from the title compound to DAAO inhibitor scaffolds.

Case Study: Synthesis of Hsp90 Inhibitors

-

Therapeutic Target: Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Inhibiting Hsp90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.

-

Synthetic Application: The compound is used in the discovery of hydroxy-indazole-carboxamides, a class of molecules that act as Hsp90 inhibitors. [1]The fluorinated phenyl ring is often incorporated to enhance binding affinity within the ATP-binding pocket of Hsp90.

Caption: General synthetic route toward Hsp90 inhibitors utilizing the title compound.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as hazardous and requires appropriate precautions.

| Hazard Information | Details | Reference(s) |

| Signal Word | Danger | [6][8] |

| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [6][8] |

| Precautionary Codes | P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][8] |

| Storage Class | 11: Combustible Solids | [6][8] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat. | [9] |

| Storage Conditions | Store in a tightly sealed container in a cool (2-8°C), well-ventilated area. | [7][9] |

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, robust and high-yielding synthesis, and proven utility in the creation of potent enzyme inhibitors make it a cornerstone of many drug discovery programs. The presence of the fluorine atom provides a predictable handle for modulating pharmacokinetic and pharmacodynamic properties. As research into complex diseases continues to demand novel chemical entities, the role of versatile and intelligently designed building blocks like this compound will only grow in significance.

References

-

CAS No : 392-04-1 | Product Name : this compound . Pharmaffiliates. [Link]

-

Understanding the Synthesis and Specifications of this compound . Boronpharm. [Link]

-

Methyl 2,6-difluoro-4-hydroxybenzoate . MySkinRecipes. [Link]

-

This compound: A Key Intermediate for Pharmaceutical Synthesis . Boronpharm. [Link]

-

Sourcing this compound: A Guide for Pharmaceutical Buyers . Boronpharm. [Link]

-

METHYL 4-HYDROXYBENZOATE . Ataman Kimya. [Link]

Sources

- 1. This compound | 392-04-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 2,6-difluoro-4-hydroxybenzoate [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound 392-04-1 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound 392-04-1 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

Spectroscopic Characterization of Methyl 4-fluoro-2-hydroxybenzoate: A Technical Guide

Introduction

Methyl 4-fluoro-2-hydroxybenzoate (CAS No. 392-04-1) is a key synthetic intermediate in the development of novel pharmaceutical agents and other advanced organic materials.[1][2] Its structural features, a fluorinated aromatic ring coupled with hydroxyl and methyl ester functionalities, make it a versatile building block. Accurate and comprehensive characterization of this compound is paramount for ensuring the integrity of research and the quality of end-products. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles and validated through comparison with analogous structures, providing a reliable reference for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.

-

Molecular Formula: C₈H₇FO₃

-

Molecular Weight: 170.14 g/mol

-

CAS Number: 392-04-1

-

Appearance: Off-white to light yellow or brown crystalline solid[3]

-

Melting Point: 38-40 °C[1]

The strategic placement of the fluorine atom at the C4 position and the hydroxyl group at the C2 position significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Synthesis Overview

The most prevalent and efficient synthesis of this compound is achieved through the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.[3] This reaction typically involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[1] The workflow for this synthesis is outlined below.

References

A Comprehensive Technical Guide to the Synthesis of Methyl 4-fluoro-2-hydroxybenzoate via Fischer Esterification

Abstract

This technical guide provides an in-depth exploration of the synthesis of Methyl 4-fluoro-2-hydroxybenzoate, a pivotal intermediate in the development of novel pharmaceuticals.[1][2] The primary focus of this document is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid, a robust and scalable method for this transformation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and safety considerations. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a thorough and practical understanding of this synthetic route.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry and organic synthesis. Its structural motifs are found in a variety of biologically active molecules. For instance, it serves as a crucial intermediate in the synthesis of benzo[d]isoxazol-3-ols, which have been investigated as D-amino acid oxidase inhibitors, and in the development of hydroxy-indazole-carboxamides as inhibitors of Hsp90.[1] The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability and binding affinity.

The synthesis of this ester from 4-fluoro-2-hydroxybenzoic acid is a fundamental reaction that enables the construction of more complex molecular architectures.[3] The esterification of the carboxylic acid group is a common strategy to protect it or to prepare it for subsequent reactions.[4][5]

The Synthetic Approach: Fischer Esterification

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification.[2][6] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[7][8][9][10]

The Reaction Mechanism: A Step-by-Step Look

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[11] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid.[8][9][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][12]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon.[10] This results in the formation of a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a crucial step as it converts a poor leaving group (-OH) into a good leaving group (H₂O).[8]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7]

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[10]

The Role of the Acid Catalyst

The acid catalyst plays a vital role in accelerating the rate of esterification.[12] Without a catalyst, the reaction would be impractically slow. The catalyst protonates the carbonyl group, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol.[12] Common strong acids used for this purpose include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[7]

Driving the Equilibrium: Le Chatelier's Principle in Action

The Fischer esterification is a reversible reaction, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[7][9] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished in two ways:

-

Using an Excess of a Reactant: Employing a large excess of the alcohol (methanol in this case) will drive the reaction forward.[7][9]

-

Removal of Water: Removing the water as it is formed will also shift the equilibrium to the right.[8][9] This can be achieved through azeotropic distillation with a suitable solvent or by using a dehydrating agent.

Experimental Protocol: A Detailed Walkthrough

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Fluoro-2-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 100 g (0.64 mol) | Starting material |

| Methanol | CH₃OH | 32.04 | 1 L | Reagent and solvent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 100 mL | Catalyst |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 1 L | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 500 mL | For neutralization |

| Saturated Saline Solution (Brine) | NaCl | 58.44 | 500 mL | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

Reaction Workflow Diagram

Sources

- 1. This compound | 392-04-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]

- 5. chem.winthrop.edu [chem.winthrop.edu]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

The Strategic Role of Methyl 4-fluoro-2-hydroxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. This technical guide delves into the multifaceted potential of Methyl 4-fluoro-2-hydroxybenzoate, a versatile building block whose unique structural attributes make it a valuable starting point for the synthesis of a diverse range of bioactive compounds. We will explore its pivotal role in the development of potent enzyme inhibitors and other therapeutic agents, providing in-depth analysis of synthetic pathways, structure-activity relationships (SAR), and the profound influence of its fluorine and hydroxyl moieties on pharmacological profiles. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a conceptual framework and practical insights into leveraging this key intermediate.

Introduction: The Unseen Potential of a Fluorinated Phenol

This compound is a deceptively simple aromatic ester. However, its true value in medicinal chemistry lies in the strategic placement of its functional groups. The electron-withdrawing fluorine atom at the para-position, the nucleophilic hydroxyl group ortho to the ester, and the ester functionality itself create a trifecta of reactive sites, predisposing the molecule to a variety of chemical transformations.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] This often translates to an extended biological half-life and improved bioavailability of the final drug compound. This guide will illuminate how the specific attributes of this compound can be harnessed to design next-generation therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of the foundational properties of a starting material is paramount for its effective utilization.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 392-04-1 | [4] |

| Molecular Formula | C₈H₇FO₃ | [4] |

| Molecular Weight | 170.14 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 38-40 °C | [5] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and ether. Insoluble in water. | [6] |

| InChI Key | WPWUDDDJTIZBGL-UHFFFAOYSA-N | [4] |

Synthesis Protocol: Esterification of 4-fluoro-2-hydroxybenzoic acid

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.[7]

Reaction Scheme:

A straightforward esterification reaction.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Application in the Synthesis of Enzyme Inhibitors

This compound has emerged as a crucial precursor in the synthesis of potent inhibitors for two key enzymes implicated in various pathologies: D-amino acid oxidase (DAAO) and Heat shock protein 90 (Hsp90).

D-Amino Acid Oxidase (DAAO) Inhibitors

Therapeutic Rationale: DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[8] Reduced NMDA receptor function is implicated in the pathophysiology of schizophrenia.[8] By inhibiting DAAO, the levels of D-serine can be elevated, thereby enhancing NMDA receptor signaling, which presents a promising therapeutic strategy for schizophrenia.[8]

Synthetic Application: this compound is a key starting material for the synthesis of benzo[d]isoxazol-3-ol derivatives, a class of potent DAAO inhibitors.[7]

Illustrative Synthetic Workflow:

Synthesis of a DAAO inhibitor core.

Detailed Protocol for the Synthesis of 5-fluorobenzo[d]isoxazol-3-ol:

-

Oximation: React this compound with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like aqueous ethanol. This step converts the ester into a hydroxamic acid intermediate.

-

Cyclization: Induce intramolecular cyclization of the hydroxamic acid intermediate to form the benzo[d]isoxazol-3-ol ring system. This is often achieved by heating the intermediate in a high-boiling point solvent or by treatment with a dehydrating agent.

-

Purification: The resulting 5-fluorobenzo[d]isoxazol-3-ol can be purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights:

The fluorine atom at the 5-position of the benzo[d]isoxazol-3-ol scaffold, derived from the 4-fluoro position of the starting material, plays a significant role in the inhibitory activity. Halogen substitutions at this position have been shown to enhance the potency of DAAO inhibition.[5]

Quantitative Data for DAAO Inhibitors:

| Compound | Target | IC₅₀ (nM) | Reference |

| Benzo[d]isoxazol-3-ol derivative | DAAO | Sub-micromolar | [5] |

| 5-chloro-benzo[d]isoxazol-3-ol | DAAO | 188 | [5] |

Heat Shock Protein 90 (Hsp90) Inhibitors

Therapeutic Rationale: Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[7][9] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[7][9]

Synthetic Application: this compound serves as a valuable precursor for the synthesis of hydroxy-indazole-carboxamides, a novel class of Hsp90 inhibitors.[7]

Illustrative Synthetic Workflow:

Synthesis of an Hsp90 inhibitor.

Detailed Protocol for the Synthesis of a Hydroxy-indazole-carboxamide Scaffold:

-

Hydrazone Formation: The synthesis typically begins with the reaction of this compound with a substituted hydrazine to form a hydrazone intermediate.

-

Indazole Ring Formation: The hydrazone is then cyclized to form the indazole ring system. This can be achieved through various methods, often involving heating in the presence of a catalyst.

-

Functional Group Interconversion: The ester group of the indazole intermediate is typically hydrolyzed to the corresponding carboxylic acid.

-

Amide Coupling: The indazole carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final hydroxy-indazole-carboxamide product.

Structure-Activity Relationship (SAR) Insights:

The 4-fluoro substituent on the indazole ring can significantly influence the pharmacokinetic properties of the Hsp90 inhibitor. Fluorine substitution can block metabolic soft spots and enhance membrane permeability, leading to improved oral bioavailability and in vivo efficacy.[6]

Quantitative Data for Indazole-based Hsp90 Inhibitors:

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| Indazole analog 12d | Hsp90 | 6.86 | BT474 (trastuzumab-sensitive breast cancer) | [6] |

| Indazole analog 12d | Hsp90 | 4.42 | JIMT-1 (trastuzumab-resistant breast cancer) | [6] |

Potential Antimicrobial Applications

While the primary focus of research on this compound has been in the realm of enzyme inhibition, the broader class of hydroxybenzoic acid esters, known as parabens, are well-known for their antimicrobial properties.[10][11] They are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their efficacy against a broad spectrum of fungi and bacteria.[10]

The antimicrobial activity of parabens is generally correlated with the length of their alkyl chain; longer chains typically exhibit greater potency.[11] Although specific antimicrobial studies on this compound are not extensively reported, its structural similarity to other antimicrobial parabens suggests a potential for inherent antimicrobial activity or as a scaffold for the development of novel antimicrobial agents. The presence of the fluorine atom could modulate its antimicrobial spectrum and potency. Further investigation into this area is warranted.

The Impact of Fluorine on Pharmacokinetics and ADME Properties

The strategic placement of the fluorine atom in this compound has profound implications for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting drug candidates.

Metabolic Stability: As previously mentioned, the high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This "metabolic blocking" can significantly increase the half-life of a drug, reducing the required dosing frequency.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] This is a critical consideration for drugs targeting the central nervous system, such as DAAO inhibitors.

pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups. This can influence the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

Conclusion and Future Perspectives

This compound is more than just a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of innovative therapeutics. Its unique combination of a metabolically robust fluorine atom, a reactive hydroxyl group, and a versatile ester functionality provides a clear and efficient path to complex molecular scaffolds with significant biological activity.

The successful application of this compound in the development of DAAO and Hsp90 inhibitors underscores its importance in modern drug discovery. Future research will likely expand its utility into other therapeutic areas, including the development of novel antimicrobial agents and probes for chemical biology. As our understanding of the nuanced effects of fluorine in medicinal chemistry continues to grow, the value of well-designed, fluorinated starting materials like this compound will only increase, paving the way for the next generation of safer and more effective medicines.

References

-

Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents. (2024). PubMed. [Link]

-

The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. (n.d.). PubMed Central. [Link]

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

-

Synthesis and evaluation of Hsp90 inhibitors that contain the 1,4-naphthoquinone scaffold. (2009). PubMed. [Link]

-

Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2013). PubMed. [Link]

-

Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (2022). National Institutes of Health. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]

-

Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). National Institutes of Health. [Link]

-

4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. (2008). PubMed. [Link]

- p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. (1953).

- Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2007).

-

Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2007). PubMed. [Link]

-

Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (2021). National Institutes of Health. [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2015). PubMed Central. [Link]

- A QSAR study on antibacterial activity of p-hydroxybenzoate esters. (2014).

- (PDF) Review: Fluorine in Medicinal Chemistry. (2017).

-

Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. (2022). PubMed Central. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2021). PubMed Central. [Link]

- Synthesis of a novel enantiopure imidazo-isoxazole derivatives and in silico prediction of ADME/pharmacokinetics properties. (2022).

-

Synthesis and biological evaluation of D-amino acid oxidase inhibitors. (2008). PubMed. [Link]

-

Radiosynthesis and ex vivo evaluation of [(18)F]-(S)-3-(6-(3-fluoropropoxy)benzo[d]isoxazol-3-yl)-5-(methoxymethyl)oxazolidin-2-one for imaging MAO-B with PET. (2015). PubMed. [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023). PubMed Central. [Link]

-

What are DAAO inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 3. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiosynthesis and ex vivo evaluation of [(18)F]-(S)-3-(6-(3-fluoropropoxy)benzo[d]isoxazol-3-yl)-5-(methoxymethyl)oxazolidin-2-one for imaging MAO-B with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and evaluation of Hsp90 inhibitors that contain the 1,4-naphthoquinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Fluorinated Benzoates: A Technical Guide to the Biological Activity of Methyl 4-fluoro-2-hydroxybenzoate and its Derivatives

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties. Within this chemical space, methyl 4-fluoro-2-hydroxybenzoate and its derivatives represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and prospective applications of this unique chemical entity. We will delve into the established and potential antimicrobial, anticancer, and enzyme inhibitory activities of these compounds, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated benzoates in their research and development endeavors.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[1] The high electronegativity and small van der Waals radius of the fluorine atom can lead to altered electronic properties and unique intermolecular interactions, making it a valuable tool for fine-tuning the pharmacological profile of a drug candidate. This compound, with its strategically placed fluorine atom on the benzoate ring, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with a wide spectrum of potential biological activities. This guide will explore the current understanding of these activities and provide a framework for future investigations.

Synthesis of this compound and its Derivatives

The parent compound, this compound, is a key synthetic intermediate.[2] Its synthesis is typically achieved through the esterification of 4-fluoro-2-hydroxybenzoic acid.

Synthesis Protocol: Esterification of 4-fluoro-2-hydroxybenzoic acid[2]

Objective: To synthesize this compound.

Materials:

-

4-fluoro-2-hydroxybenzoic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid in 1 L of methanol in a suitable reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 100 mL of concentrated sulfuric acid to the cooled solution with stirring.

-

Gradually warm the reaction mixture to room temperature and then heat to reflux at 70 °C for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the majority of the methanol.

-

Redissolve the concentrated residue in 1 L of ethyl acetate.

-

Wash the ethyl acetate solution sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of saturated saline.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and concentrate in vacuo to yield this compound.

General Strategies for Derivative Synthesis

The chemical structure of this compound offers several avenues for derivatization to explore structure-activity relationships (SAR). The hydroxyl and ester functionalities are prime targets for modification. For instance, the hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters. These modifications allow for the systematic exploration of how changes in hydrophobicity, steric bulk, and hydrogen bonding potential impact biological activity.

Biological Activities and Therapeutic Potential

While specific biological data for a wide range of this compound derivatives is an emerging area of research, the known activities of the parent compound and related fluorinated molecules provide a strong rationale for their investigation in several therapeutic areas.

Antimicrobial Activity

Hydroxybenzoic acid derivatives have shown promise as antimicrobial agents.[3] The introduction of a fluorine atom can enhance the antimicrobial potency of a compound. While extensive data on this compound derivatives is not yet available, studies on related polymeric structures incorporating hydroxybenzoates have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus.[2][4] The mechanism of action is often attributed to the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [1][5]

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile diluent (e.g., broth or saline)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the sterile broth medium directly in the 96-well plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the 2x concentrated compound is added to the first column and serially diluted across the plate.

-

Standardize the bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well (except for the sterility control) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anticancer Activity

Fluorinated compounds are well-represented among clinically used anticancer drugs.[1] Derivatives of fluoroquinolones, which share a fluorinated aromatic ring system, have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, lung, and ovarian cancer.[1] The proposed mechanisms of action often involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[1] While direct evidence for this compound derivatives is still forthcoming, the precedent set by other fluorinated aromatics suggests this is a promising area of investigation.

Experimental Protocol: MTT Assay for Cell Viability [2][6]

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Enzyme Inhibition

This compound has been utilized as a synthetic intermediate for the preparation of inhibitors of enzymes such as D-amino acid oxidase and Hsp90.[2] This suggests that the core scaffold is amenable to the design of targeted enzyme inhibitors. The fluorine atom can play a crucial role in enhancing binding affinity to the enzyme's active site through favorable electrostatic interactions. Furthermore, fluorinated hydrazone derivatives have shown potent inhibitory activity against carbonic anhydrase and cholinesterase, with IC50 values in the nanomolar range.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be established, general principles from related classes of compounds can provide guidance for future drug design. For instance, in the case of fluoroquinolone anticancer agents, the position and number of fluorine atoms on the aromatic ring significantly influence activity.[1] Similarly, for antimicrobial hydroxybenzoate polymers, the nature of the substituent at the 4-O position and the alkyl group at the 6-position have been shown to modulate the minimum inhibitory concentration.[2][4]

Visualization of Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

General Synthesis Pathway

Caption: General synthetic route to this compound and its derivatives.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of derivatives.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse derivatization make it an attractive scaffold for medicinal chemistry campaigns. While the current body of literature provides tantalizing glimpses into its potential antimicrobial, anticancer, and enzyme inhibitory activities, a systematic exploration of its derivatives is warranted. Future research should focus on the synthesis of a focused library of derivatives with systematic modifications to the core structure. High-throughput screening of these compounds against a panel of microbial strains, cancer cell lines, and relevant enzymes will be crucial for identifying lead compounds. Subsequent mechanistic studies will then be necessary to elucidate their modes of action and to guide further optimization. The strategic application of the principles outlined in this guide will undoubtedly accelerate the discovery of new and effective therapeutic agents based on the this compound scaffold.

References

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 4, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 4, 2026, from [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2021). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

-

New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

-

Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. (1998). Bioscience, Biotechnology, and Biochemistry. Retrieved January 4, 2026, from [Link]

Sources

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methyl 4-fluoro-2-hydroxybenzoate: A Versatile Building Block in Modern Organic Synthesis

Abstract

This in-depth technical guide explores the multifaceted role of Methyl 4-fluoro-2-hydroxybenzoate as a pivotal building block in contemporary organic synthesis. We delve into its synthesis, physicochemical properties, and critically, its reactivity, which is governed by the interplay of its three key functional groups: a phenolic hydroxyl, a methyl ester, and an activated fluorine atom on the aromatic ring. This guide provides detailed, field-proven protocols for its essential transformations, including O-alkylation, saponification, and nucleophilic aromatic substitution. Furthermore, we showcase its strategic application in the synthesis of high-value molecules, such as chromones and kinase inhibitors, underscoring its significance for researchers, medicinal chemists, and professionals in drug development.

Part 1: Core Characteristics of this compound

Overview and Significance

This compound, with CAS Number 392-04-1, is a trifunctional aromatic compound that has emerged as a valuable and versatile intermediate in organic synthesis.[1] Its utility stems from the distinct reactivity of its hydroxyl, ester, and fluoro- substituents, allowing for sequential and regioselective modifications. This strategic positioning of functional groups makes it an ideal precursor for a diverse range of complex molecules, particularly in the pharmaceutical and agrochemical industries. Notably, it serves as a key intermediate in the synthesis of D-amino acid oxidase inhibitors and Hsp90 inhibitors.[1] The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 392-04-1 | [3] |

| Molecular Formula | C₈H₇FO₃ | [3] |

| Molecular Weight | 170.14 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 38-40 °C | [4] |

| Boiling Point | 225 °C | [1] |

| InChI Key | WPWUDDDJTIZBGL-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The signals from the aromatic region will exhibit splitting patterns consistent with the substitution on the benzene ring, including coupling with the fluorine atom. A representative spectrum can be found at ChemicalBook.[1]

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

-

Mass Spectrum (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 170, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

-

Infrared (IR) Spectrum: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3300 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-F stretching vibrations.

Part 2: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,4-difluorobenzoic acid.

Synthesis of the Precursor: 4-Fluoro-2-hydroxybenzoic acid

The initial step involves a nucleophilic aromatic substitution on 2,4-difluorobenzoic acid, where a hydroxide ion selectively displaces the fluorine atom at the 2-position. This selectivity is driven by the activating effect of the adjacent carboxylic acid group.

Experimental Protocol: Synthesis of 4-Fluoro-2-hydroxybenzoic acid [4]

-

To a suitable reaction vessel, add 2,4-difluorobenzoic acid (1.0 eq) and dimethylsulfoxide (DMSO).

-

Add sodium hydroxide (2.0 eq) to the mixture.

-

Heat the reaction mixture to 130 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes around 8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to a pH of 2-3, ensuring the temperature does not exceed 20 °C.

-

A solid will precipitate. Stir the suspension for an additional 2 hours.

-

Collect the solid by vacuum filtration and wash the filter cake with water.

-

Dry the solid under reduced pressure at 60 °C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid.

Fischer Esterification of 4-Fluoro-2-hydroxybenzoic Acid

The second step is a classic Fischer esterification, where the carboxylic acid is converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of this compound [1]

-

Dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in methanol at 0 °C in a round-bottom flask.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70 °C) for 16 hours.

-

Monitor the reaction for completion using TLC.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.

Workflow Diagram for Synthesis

Caption: Synthesis workflow for this compound.

Part 3: Reactivity and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for a range of selective transformations.

Overview of Reactive Sites

Caption: Key reactive sites of this compound.

O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The phenolic hydroxyl group can be readily alkylated via the Williamson ether synthesis. This reaction proceeds by deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[5]

Experimental Protocol: O-Alkylation (General Procedure)

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir.

-

Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) dropwise.

-

Heat the reaction mixture (typically to 60-80 °C) and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture. If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, carefully quench with water at 0 °C.

-

Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.

-

Purify the crude product by column chromatography or recrystallization.

Saponification of the Ester Group

The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions, a process known as saponification. This is often a necessary step to reveal the carboxylic acid functionality for further reactions, such as amide bond formation.

Experimental Protocol: Saponification [6]

-

Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 - 4.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with an organic solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing ester group. In SNAr reactions of haloarenes, fluoride is often the best leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[7]

Experimental Protocol: SNAr with an Amine (Illustrative)

-

In a reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Add the desired amine nucleophile (e.g., a primary or secondary amine) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.

-

Heat the reaction mixture (e.g., to 100-150 °C) and monitor its progress by TLC.

-

After completion, cool the reaction and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

While direct cross-coupling of the C-F bond is challenging, it is conceivable to first convert the fluorine to a better leaving group for cross-coupling (e.g., triflate) after protecting the hydroxyl group. Alternatively, the aromatic ring could be further functionalized with a halide to enable Suzuki-Miyaura coupling. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[8]

Part 4: Applications in the Synthesis of Bioactive Molecules

Synthesis of Chromone Scaffolds

Chromones are a class of heterocyclic compounds with a wide range of biological activities.[9] this compound can serve as a precursor to fluorinated chromones. The general strategy involves the formation of a 1,3-dicarbonyl intermediate, followed by an acid-catalyzed intramolecular cyclization.

Caption: General workflow for the synthesis of chromones.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can be constructed using building blocks like this compound. The fluorine atom can be beneficial for improving the pharmacological properties of the final compound. For instance, the scaffold can be elaborated through a series of reactions including etherification, nitration, reduction, and cyclization to form complex heterocyclic systems.[10][11]

Part 5: Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The protocols and applications outlined in this guide demonstrate its utility for researchers and professionals in the chemical and pharmaceutical industries, highlighting its potential for the development of novel therapeutics and other advanced materials.

Part 6: References

Sources

- 1. This compound | 392-04-1 [chemicalbook.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 392-04-1 [sigmaaldrich.com]

- 4. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Methyl 4-fluoro-2-hydroxybenzoate: From the Dawn of Organofluorine Chemistry to a Key Pharmaceutical Intermediate

Abstract

This in-depth technical guide provides a comprehensive overview of Methyl 4-fluoro-2-hydroxybenzoate, a key intermediate in modern pharmaceutical synthesis. We delve into the historical context of its emergence from the broader field of organofluorine chemistry, tracing the development of synthetic pathways to fluorinated aromatic compounds. The guide details the evolution of synthetic protocols for its precursor, 4-fluoro-2-hydroxybenzoic acid, and the subsequent esterification to the title compound. We explore the causality behind experimental choices in these syntheses and provide detailed, self-validating protocols. Furthermore, this guide illuminates the contemporary applications of this compound, with a particular focus on its role in the synthesis of high-value active pharmaceutical ingredients. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the history, synthesis, and application of this important fluorinated building block.

Introduction: The Genesis of a Field - The Rise of Organofluorine Chemistry

The story of this compound is intrinsically linked to the birth and maturation of organofluorine chemistry. For much of the 19th century, the extreme reactivity of elemental fluorine thwarted attempts at its isolation and the synthesis of its organic derivatives. The first organofluorine compound, fluoromethane, was reported in 1835 by Dumas and Péligot, and in 1862, Alexander Borodin pioneered a halogen exchange method to synthesize benzoyl fluoride.[1] However, it was the isolation of elemental fluorine by Henri Moissan in 1886 that truly opened the door to this new chemical frontier.[2]